Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate
Description
Properties
CAS No. |
618443-26-8 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-3-12-9-14(16(19)20-4-2)15-13-8-6-5-7-11(13)10-17-18(12)15/h5-10H,3-4H2,1-2H3 |
InChI Key |
IPFOHQBBHXZQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2N1N=CC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Rhodium(III)-Catalyzed Alkylation
Rhodium(III) catalysts have proven effective for constructing fused heterocycles via directed C–H activation. In a related synthesis, [RhCp*Cl₂]₂ and AgSbF₆ facilitated the ortho-alkylation of N-aryl indazol-3-ols with maleimides, achieving yields up to 92%. For Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate, a similar approach could involve:
-
Substrate Design : A phthalazine precursor with a directing group (e.g., pyridine or amide) at the C1 position.
-
Catalytic System : [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and PivOH (100 mol%) in acetone at 80°C.
-
Alkylation Agent : Ethyl maleimide or ethyl acrylate to introduce the ethyl-carboxylate moiety.
Table 1: Optimized Conditions for Rh(III)-Catalyzed Alkylation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | [RhCp*Cl₂]₂ (2.5 mol%) | |
| Additive | AgSbF₆ (10 mol%), PivOH (100%) | |
| Solvent | Acetone | |
| Temperature | 80°C | |
| Reaction Time | 20 h | |
| Yield Range | 45–92% |
This method’s regioselectivity derives from the directing group’s coordination to Rh(III), enabling precise functionalization at the ortho position. However, adapting this to phthalazine systems requires mitigating steric hindrance from the fused benzene ring.
Hydrogenation-Mediated Cyclization
Palladium-Catalyzed Nitro Reduction
The hydrogenation of nitro precursors offers a route to pyrrole-containing heterocycles. In the synthesis of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, Pd/C (10 wt%) under 2 bar H₂ in ethanol reduced a nitro intermediate, inducing cyclization with a 72% yield. For the target compound, this strategy could involve:
-
Nitro-Containing Precursor : 3-Nitrophthalazine derivative with a β-ketoester side chain.
-
Reduction Conditions : Pd/C (10 wt%), H₂ (2 bar), ethanol, 20°C, 3 h.
-
Cyclization : Intramolecular amine attack on the ketone post-reduction, forming the pyrrole ring.
Table 2: Hydrogenation Parameters for Cyclization
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (10 wt%) | |
| Pressure | 2 bar H₂ | |
| Solvent | Ethanol | |
| Temperature | 20°C | |
| Reaction Time | 3 h | |
| Yield | 72% |
This method’s efficiency hinges on the nitro group’s positioning to enable cyclization. Byproducts may arise from over-reduction or incomplete ring closure, necessitating careful monitoring.
Multicomponent Condensation Approaches
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction, which condenses 1,4-diketones with amines, could assemble the pyrrole ring onto a preformed phthalazine. For example:
-
1,4-Diketone Intermediate : Phthalazine-1,4-dione.
-
Amine Source : Ethylamine or ammonium acetate.
-
Conditions : Acetic acid, reflux, 12 h.
However, this method risks low regioselectivity due to the phthalazine’s rigidity. Modifying the diketone’s electronic properties or using Lewis acids (e.g., ZnCl₂) may improve yields.
Challenges and Limitations
Chemical Reactions Analysis
Reactivity:: Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate may undergo various chemical reactions, including:
Substitution Reactions: Substituents on the pyrrolophthalazine ring can be modified.
Oxidation and Reduction Reactions: Alterations in the oxidation state of functional groups.
Ring-Opening Reactions: Cleavage of the fused ring system.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain unexplored due to limited research. Researchers would need to investigate suitable catalysts, solvents, and reaction temperatures.
Major Products:: The major products resulting from these reactions would depend on the specific modifications made during functionalization. Further experimental data is necessary to identify these products.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate can be synthesized through various methods, often involving cycloaddition reactions that yield heterocyclic compounds. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. For instance, one study highlighted the use of mesoionic compounds in a cycloaddition reaction to create pyrrolo derivatives, showcasing the versatility of synthetic pathways available for this compound .
Antimicrobial Properties
Research indicates that derivatives of phthalazine, including this compound, exhibit significant antimicrobial activities. A study evaluated various phthalazine hybrids and found promising results against a range of bacterial strains . The compound's ability to disrupt microbial cell processes makes it a candidate for further exploration in antibiotic development.
Anticancer Potential
The cytotoxic effects of pyrrolo derivatives have been investigated in various cancer cell lines. In vitro studies demonstrated that certain derivatives possess substantial anti-tumor activity against human adenocarcinoma-derived cell lines such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and LoVo (colon cancer) . The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Emerging data suggest that this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation in preclinical models, indicating potential for therapeutic use in inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
Unfortunately, the precise mechanism by which Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Pyrrolo[2,1-a]isoquinoline derivatives (e.g., compounds in ) show improved bioavailability in multidrug resistance (MDR) models due to lipophilic substituents like diethoxy groups .
Substituent Effects :
- C3 Position : Ethyl groups (target compound) provide moderate steric bulk, whereas bromobenzoyl groups () increase electrophilicity, improving DNA alkylation capacity.
- C1 Position : Ethyl esters (target compound, ) enhance metabolic stability compared to acetylated derivatives (e.g., compound 15 in ), which may undergo faster hydrolysis .
Anticancer Activity:
Multidrug Resistance (MDR) Circumvention:
- Isoquinoline derivatives with morpholine substituents (e.g., compound 8c·HCl in ) inhibit P-glycoprotein efflux pumps, restoring drug sensitivity in resistant cancers (EC50: 0.8 µM) .
Biological Activity
Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving pyrrolo and phthalazine derivatives. Characterization techniques such as NMR, IR, and mass spectrometry are typically employed to confirm the structure and purity of the compound. The synthesis often involves multi-step processes that yield high-purity products suitable for biological evaluation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant antiproliferative activity in vitro, particularly against human adenocarcinoma-derived cell lines such as LoVo (colon cancer), SK-OV-3 (ovarian cancer), and MCF-7 (breast cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : Studies indicate that the compound significantly inhibits cell cycle progression in the G0/G1 phase, leading to increased apoptosis in treated cells .
- Induction of Apoptosis : Flow cytometry analysis has shown that treatment with the compound leads to a marked increase in Annexin V-positive cells, indicating enhanced apoptosis .
- Targeting Signaling Pathways : The compound has been shown to inhibit key signaling pathways associated with tumor growth and survival, including the MAPK and PI3K pathways. This inhibition correlates with reduced phosphorylation of VEGFR-2 and c-Met, which are critical for angiogenesis and tumor progression .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Angiogenesis : In vitro assays demonstrated that the compound effectively inhibited tube formation in endothelial cells, suggesting potential antiangiogenic properties comparable to established drugs like Cabozantinib .
- Comparative Efficacy : In comparative studies against known chemotherapeutics such as Cisplatin and Doxorubicin, this compound exhibited similar or superior efficacy in reducing cell viability across various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via cyclization of hydrazine derivatives with β-keto esters under acidic or basic conditions. A representative method involves refluxing precursors (e.g., substituted hydrazines and ethyl acetoacetate) in ethanol at 60–80°C, yielding ~51% product after purification by column chromatography . Key parameters include solvent polarity, temperature control, and catalyst selection (e.g., acetic acid for cyclization).
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR Spectroscopy : and NMR (e.g., δ 1.38 ppm for CH, 4.37 ppm for CH in CDCl) confirm substituent positions and purity .
- IR Spectroscopy : Peaks at 1722 cm (ester C=O) and 1587 cm (aromatic C=C) validate functional groups .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–C = 0.002 Å) and torsion angles .
Q. How is purity assessed post-synthesis, and what purification methods are effective?
- Methods : Thin-layer chromatography (TLC) monitors reaction progress. Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) isolates the target compound. Recrystallization in ethanol further enhances purity .
Advanced Research Questions
Q. How can low yields (<60%) in synthesis be addressed?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Flow Reactors : Continuous systems enhance temperature control and scalability, reducing side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate intermediate formation .
Q. What computational approaches predict bioactivity and binding interactions?
- Methods :
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock. Substituent effects (e.g., fluorine’s electron-withdrawing nature) are modeled to assess binding affinity .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with observed biological activity (e.g., antimicrobial potency) .
Q. How do electronic effects of substituents influence reactivity and stability?
- Analysis : Fluorine substituents (e.g., in 4-fluorophenyl analogs) increase electrophilicity at the pyrrolo ring, accelerating nucleophilic attacks. Conversely, ethyl groups enhance steric hindrance, reducing aggregation in solution .
Q. How are contradictions in spectral data resolved across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
